molecular formula C27H19ClF3N3O2 B12931103 7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone

7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone

Katalognummer: B12931103
Molekulargewicht: 509.9 g/mol
InChI-Schlüssel: PLUADBLQIDDLSZ-RXOPUMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzylidenehydrazono moiety, and a tetrahydroacridinone core

Vorbereitungsmethoden

The synthesis of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzylidenehydrazono Moiety: This step involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.

    Cyclization to Form the Tetrahydroacridinone Core: The cyclization step involves the reaction of the intermediate with appropriate reagents to form the tetrahydroacridinone core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxyl positions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzylidenehydrazono moiety may participate in hydrogen bonding or other interactions. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one include:

    Trifluoromethylated Acridines: These compounds share the trifluoromethyl group and acridine core but may differ in other substituents.

    Benzylidenehydrazones: Compounds with the benzylidenehydrazono moiety but different core structures.

    Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups that may have different functional groups or core structures.

The uniqueness of 1-(Benzylidenehydrazono)-7-chloro-10-hydroxy-3-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroacridin-9(10H)-one lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C27H19ClF3N3O2

Molekulargewicht

509.9 g/mol

IUPAC-Name

(1E)-1-[(E)-benzylidenehydrazinylidene]-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one

InChI

InChI=1S/C27H19ClF3N3O2/c28-20-10-11-23-21(14-20)26(35)25-22(33-32-15-16-4-2-1-3-5-16)12-18(13-24(25)34(23)36)17-6-8-19(9-7-17)27(29,30)31/h1-11,14-15,18,36H,12-13H2/b32-15+,33-22+

InChI-Schlüssel

PLUADBLQIDDLSZ-RXOPUMTOSA-N

Isomerische SMILES

C1C(C/C(=N\N=C\C2=CC=CC=C2)/C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F

Kanonische SMILES

C1C(CC(=NN=CC2=CC=CC=C2)C3=C1N(C4=C(C3=O)C=C(C=C4)Cl)O)C5=CC=C(C=C5)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.